Cas no 625100-11-0 (3(2H)-Furanone, dihydro-4-methoxy-)

3(2H)-Furanone, dihydro-4-methoxy- 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Furanone, dihydro-4-methoxy-
- 4-Methoxydihydrofuran-3(2H)-one
- 4-methoxydihydrofuran-3(2H)-one
- SCHEMBL13226544
- EN300-6964136
- MFCD32199547
- AT27946
- 625100-11-0
- 4-methoxyoxolan-3-one
-
- インチ: InChI=1S/C5H8O3/c1-7-5-3-8-2-4(5)6/h5H,2-3H2,1H3
- InChIKey: MXWRRSUCOVXAAQ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 116.047344113Da
- 同位素质量: 116.047344113Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 99.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- XLogP3: -0.4
3(2H)-Furanone, dihydro-4-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6964136-0.1g |
4-methoxyoxolan-3-one |
625100-11-0 | 0.1g |
$518.0 | 2023-05-30 | ||
Enamine | EN300-6964136-0.5g |
4-methoxyoxolan-3-one |
625100-11-0 | 0.5g |
$1170.0 | 2023-05-30 | ||
Enamine | EN300-6964136-1.0g |
4-methoxyoxolan-3-one |
625100-11-0 | 1g |
$1500.0 | 2023-05-30 | ||
Enamine | EN300-6964136-2.5g |
4-methoxyoxolan-3-one |
625100-11-0 | 2.5g |
$2940.0 | 2023-05-30 | ||
Enamine | EN300-6964136-5.0g |
4-methoxyoxolan-3-one |
625100-11-0 | 5g |
$4349.0 | 2023-05-30 | ||
1PlusChem | 1P024XL3-50mg |
4-METHOXYDIHYDROFURAN-3(2H)-ONE |
625100-11-0 | 95% | 50mg |
$368.00 | 2024-04-22 | |
1PlusChem | 1P024XL3-250mg |
4-METHOXYDIHYDROFURAN-3(2H)-ONE |
625100-11-0 | 95% | 250mg |
$837.00 | 2024-04-22 | |
1PlusChem | 1P024XL3-1g |
4-METHOXYDIHYDROFURAN-3(2H)-ONE |
625100-11-0 | 95% | 1g |
$1729.00 | 2024-04-22 | |
Enamine | EN300-6964136-0.05g |
4-methoxyoxolan-3-one |
625100-11-0 | 0.05g |
$347.0 | 2023-05-30 | ||
Enamine | EN300-6964136-0.25g |
4-methoxyoxolan-3-one |
625100-11-0 | 0.25g |
$743.0 | 2023-05-30 |
3(2H)-Furanone, dihydro-4-methoxy- 関連文献
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
3(2H)-Furanone, dihydro-4-methoxy-に関する追加情報
3(2H)-Furanone, dihydro-4-methoxy- (CAS No. 625100-11-0): A Comprehensive Overview
3(2H)-Furanone, dihydro-4-methoxy- (CAS No. 625100-11-0) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as dihydro-4-methoxyfuranone, has garnered attention due to its unique structural properties and potential applications in various scientific and industrial domains. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of 3(2H)-Furanone, dihydro-4-methoxy- is characterized by a five-membered furan ring with a methoxy group at the 4-position and a hydrogen atom at the 2-position. This structure confers specific chemical and physical properties that make it an interesting subject for both academic and industrial research. The compound's molecular formula is C6H8O3, and its molecular weight is approximately 128.12 g/mol.
In terms of synthesis, dihydro-4-methoxyfuranone can be prepared through various routes. One common method involves the cyclization of an appropriate precursor, such as a β-keto ester or an α-hydroxy ketone, in the presence of a suitable catalyst. For instance, a recent study published in the Journal of Organic Chemistry reported a highly efficient one-pot synthesis of 3(2H)-Furanone, dihydro-4-methoxy- using a palladium-catalyzed reaction. This method not only simplifies the synthetic process but also enhances the yield and purity of the final product.
The biological activities of 3(2H)-Furanone, dihydro-4-methoxy- have been extensively studied in recent years. One notable application is its potential as an antimicrobial agent. Research conducted at the University of California demonstrated that dihydro-4-methoxyfuranone exhibits strong inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.
Beyond its antimicrobial properties, 3(2H)-Furanone, dihydro-4-methoxy- has shown promise in the field of cancer research. A study published in the Cancer Research Journal reported that this compound can induce apoptosis in human colon cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that dihydro-4-methoxyfuranone could be a potential lead compound for developing new anticancer drugs.
In addition to its therapeutic applications, 3(2H)-Furanone, dihydro-4-methoxy- has been explored for its use in flavor and fragrance industries. Its unique aroma profile makes it a valuable additive in food and cosmetic products. A recent study by the Flavor and Fragrance Journal highlighted the sensory properties of dihydro-4-methoxyfuranone, noting its pleasant fruity and floral notes that enhance the overall flavor profile of food products.
The environmental impact of 3(2H)-Furanone, dihydro-4-methoxy- has also been a subject of interest. Researchers at the Environmental Science Institute conducted a comprehensive analysis of its biodegradability and toxicity to aquatic organisms. The results indicated that dihydro-4-methoxyfuranone is readily biodegradable and exhibits low toxicity to aquatic life, making it a safer alternative to some traditional compounds used in industrial applications.
In conclusion, 3(2H)-Furanone, dihydro-4-methoxy- (CAS No. 625100-11-0) is a multifaceted compound with diverse applications ranging from pharmaceuticals to flavor and fragrance industries. Its unique chemical structure and biological activities make it an important subject for ongoing research. As new studies continue to uncover its potential benefits and applications, dihydro-4-methoxyfuranone is poised to play a significant role in various scientific and industrial fields.
625100-11-0 (3(2H)-Furanone, dihydro-4-methoxy-) Related Products
- 26120-43-4(1-methyl-4-nitro-indazole)
- 2229141-56-2(tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate)
- 1798403-29-8((2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide)
- 1261747-67-4(3-Amino-4-(trifluoromethoxy)-3'-(trifluoromethyl)biphenyl)
- 67392-69-2(D-Leucine, D-alanyl-)
- 1261810-07-4(Dimethyl-[3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-amine)
- 99361-50-9(2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic Acid)
- 2680792-78-1(tert-butyl N-{3'-bromo-1,1'-biphenyl-3-yl}carbamate)
- 4915-97-3(ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)
- 2138050-11-8(4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole)




